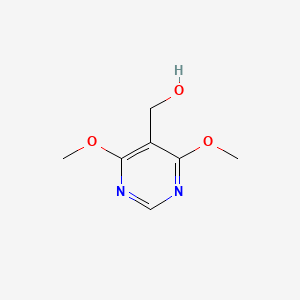

(4,6-Dimethoxypyrimidin-5-yl)methanol

Descripción general

Descripción

“(4,6-Dimethoxypyrimidin-5-yl)methanol” is a chemical compound with the molecular formula C7H10N2O3 . It is used in research and development .

Synthesis Analysis

The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Molecular Structure Analysis

The molecular structure of “(4,6-Dimethoxypyrimidin-5-yl)methanol” consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methanol group at position 5 . The molecular weight is 170.17 g/mol .Aplicaciones Científicas De Investigación

Photochemical Reduction

4,6-Dimethyl-2-pyrimidinol, closely related to (4,6-Dimethoxypyrimidin-5-yl)methanol, undergoes photochemical reduction. When excited in methanol, it leads to an addition product, while in 2-propanol, it forms a dihydrodimer. This dihydrodimer can further react to produce various compounds under different conditions, such as acid catalysis or reaction with nitrous acid (Pfoertner, 1975).

Synthesis of Deuterated Herbicides

Deuterated forms of herbicidal compounds containing the (4,6-Dimethoxypyrimidin-5-yl)methanol moiety have been synthesized for use as tracers in metabolic and degradation studies. These forms are beneficial in studying herbicide residue in crops and food products (Yang & Lu, 2010).

Solubility and Preferential Solvation Analysis

Studies on the solubility of compounds related to (4,6-Dimethoxypyrimidin-5-yl)methanol in various solvent mixtures have been conducted. These studies offer insights into the solute-solvent interactions and the effects of different solvents on the solvation behavior of such compounds (Zheng, Farajtabar, & Zhao, 2019).

Use in Condensation Reactions

4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives, which are structurally similar to (4,6-Dimethoxypyrimidin-5-yl)methanol, are used as condensing agents. These compounds facilitate the formation of amides and esters in various solvents, showcasing their utility in organic synthesis (Kunishima et al., 1999).

Development of Antimicrobial and Anticancer Agents

Compounds containing (4,6-Dimethoxypyrimidin-5-yl)methanol structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, surpassing the efficacy of standard drugs in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Investigations in Heterogeneously Catalyzed Condensations

Research involving the acid-catalyzed condensation of glycerol with compounds structurally similar to (4,6-Dimethoxypyrimidin-5-yl)methanol has been conducted. This study is focused on creating potential novel platform chemicals and exploring renewable material utilization (Deutsch, Martin, & Lieske, 2007).

Propiedades

IUPAC Name |

(4,6-dimethoxypyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAOCVFHOOMTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dimethoxypyrimidin-5-yl)methanol | |

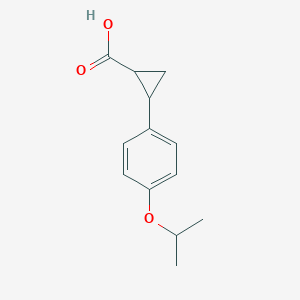

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(Tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid](/img/structure/B3088105.png)

![{4-[(2,2,2-trifluoroethyl)amino]tetrahydro-2H-pyran-4-yl}methanol](/img/structure/B3088207.png)